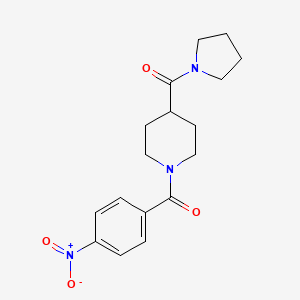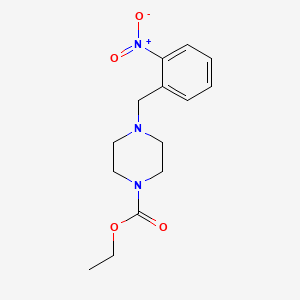![molecular formula C15H11N5 B5803844 5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Vue d'ensemble
Description
5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both a triazole and quinazoline ring.
Applications De Recherche Scientifique
Adenosine Receptor Antagonism
5-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives have been identified as potent adenosine receptor antagonists, with applications in developing selective A3AR antagonists and multitarget antagonists. This includes the discovery of dual A1/A3 antagonists and balanced pan-AR antagonists, highlighting their significant role in targeting adenosine receptors with implications for various physiological processes (Burbiel et al., 2016).
Reactivity Towards N-nucleophiles
Research on 5-phenyl[1,2,4]triazolo[1,5-c]quinazolines has shown their reactivity towards N-nucleophiles. This includes the synthesis of novel compounds and exploration of their potential transformation mechanisms, adding to the understanding of their chemical properties and potential applications in various fields (Kholodnyak et al., 2016).
Antimicrobial and Nematicidal Properties
Derivatives of 5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine have been investigated for their antimicrobial and nematicidal properties. Specific compounds have demonstrated significant activity against various bacteria and fungal strains, as well as nematodes, making them promising agents in these areas (Reddy, Kumar, & Sunitha, 2016).
Antibacterial Activity and Molecular Docking Studies
The synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters has been explored, and these compounds have been evaluated for their antibacterial activity. Molecular docking studies have furthered the understanding of their interaction with biological targets, suggesting potential applications in medicinal chemistry (Mood, Boda, & Guguloth, 2022).
Anticonvulsant Activity
Some derivatives of 5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine have been synthesized and evaluated for their anticonvulsant activities. Certain compounds in this series have shown promising results in seizure models, indicating their potential as anticonvulsant agents (Zheng et al., 2013).
Propriétés
IUPAC Name |
5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c16-15-18-14-11-8-4-5-9-12(11)17-13(20(14)19-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYUALAPJVOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC(=NN24)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)

![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)
![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)